tert-Butyldiphenylphosphine
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyldiphenylphosphine and related compounds involves multiple steps, often starting from tert-butyl dichlorophosphine or other phosphorus-containing precursors. Scherer and Gick (1970) outlined a multi-step synthesis to transform tert-butyl-dichlorophosphine into methyl-tert-butyl-chlorophosphine, which serves as a precursor for further derivatization into various phosphines and phosphine oxides (Scherer & Gick, 1970).
Molecular Structure Analysis
Hinchley et al. (2004) provided detailed insights into the molecular structure of tetra-tert-butyldiphosphine, a related compound, showcasing the influence of steric hindrance on the molecular geometry through electron diffraction and X-ray diffraction techniques. This study highlighted the conformational flexibility and structural deviations arising from the bulky tert-butyl groups (Hinchley et al., 2004).
Chemical Reactions and Properties
The reactivity of tert-Butyldiphenylphosphine with transition metals has been extensively explored. For instance, Stambuli, Bühl, and Hartwig (2002) demonstrated the synthesis and reactivity of monomeric arylpalladium(II) halide complexes with tert-butylphosphine ligands, shedding light on the ligand's role in facilitating catalytic cross-coupling reactions (Stambuli et al., 2002).
Scientific Research Applications
1. Molecular Structure Analysis
Tert-butyldiphenylphosphine and its derivatives have been studied for their unique molecular structures. For instance, tetra-tert-butyldiphosphine exhibits a highly distorted and sterically crowded molecular structure, with significant deformations within the tert-butyl groups. This characteristic makes it a subject of interest in the analysis of molecular conformations and bonding energies (Hinchley et al., 2004).
2. Catalysis in Organic Synthesis
Tert-butyldiphenylphosphine-related compounds have been employed as ligands in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are crucial in organic synthesis, particularly for constructing complex organic molecules. Sterically demanding, water-soluble alkylphosphines derived from tert-butylphosphine, like t-Bu-Amphos and t-Bu-Pip-phos, have shown significant activity in these reactions (DeVasher et al., 2004).
3. Asymmetric Synthesis
Phosphine ligands derived from tert-butylphosphine are used in asymmetric synthesis. For example, (S)-2-(tert-Butylmethylphosphino)phenol, synthesized from tert-butyldichlorophosphine, serves as a ligand in copper-catalyzed asymmetric conjugate additions, achieving high enantioselectivity (Takahashi et al., 2005).
4. Photophysical Applications
In the field of photophysics, tert-butyldiphenylphosphine derivatives, such as those used in Ir(III) phosphors, have been explored for applications in organic light-emitting diodes (OLEDs). These phosphors, when used as dopants, contribute to achieving high efficiencies and stable color outputs in OLEDs (Chang et al., 2013).
5. Synthesis of Chiral Compounds
Chiral tert-butyldiphenylphosphine ligands are used in rhodium-catalyzed asymmetric hydrogenations. These ligands are essential for producing chiral compounds, which have wide applications in pharmaceuticals and fine chemicals (Imamoto et al., 2004).
6. Sterically Encumbered Systems
Tert-butyldiphenylphosphine and its analogs are researched for their potential in creating sterically encumbered systems with low-coordinate phosphorus centers. These systems are significant in the study of phosphorus chemistry and the development of novel materials (Shah et al., 2000).
Safety And Hazards
Future Directions
While specific future directions for tert-Butyldiphenylphosphine are not mentioned in the search results, it is noted that related compounds have been employed as ligands in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings . These reactions are crucial in organic synthesis, particularly for constructing complex organic molecules .
properties
IUPAC Name |
tert-butyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPHAGRBBOLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208727 | |
Record name | tert-Butyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldiphenylphosphine | |
CAS RN |
6002-34-2 | |
Record name | tert-Butyldiphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6002-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyldiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006002342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6002-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyldiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyldiphenylphosphine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR9MN4MU3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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